5-Bromo-1,3-thiazole-2-carbonitrile structure elucidation
5-Bromo-1,3-thiazole-2-carbonitrile structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-1,3-thiazole-2-carbonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
5-Bromo-1,3-thiazole-2-carbonitrile is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique electronic properties and versatile substitution pattern make it a valuable intermediate for synthesizing complex molecular architectures. This guide provides a comprehensive, technically-grounded framework for the definitive structure elucidation of this compound. We move beyond simple data reporting to explore the causal reasoning behind analytical method selection, experimental design, and data interpretation. Through a self-validating workflow integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a robust resource for researchers and professionals in the chemical sciences.
Introduction and Strategic Overview
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of a bromine atom at the C5 position and a nitrile group at the C2 position creates a molecule with distinct reactive sites, enabling its use in a variety of coupling reactions and further functionalization.[2] Definitive confirmation of its structure is a non-negotiable prerequisite for its use in any synthetic campaign, ensuring the integrity of downstream research and development.
This guide employs a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating confirmation of the molecule's identity, connectivity, and functional groups.
Caption: Overall workflow for synthesis and structural validation.
Synthesis Pathway: Contextualizing the Analysis
Understanding the synthetic origin of a compound is crucial for anticipating potential impurities and side products. While multiple routes exist, a common and logical approach involves the Sandmeyer reaction followed by cyanation. A plausible synthesis begins with the commercially available 2-aminothiazole, which is first brominated at the electron-rich C5 position. The resulting 2-amino-5-bromothiazole is then converted to the target nitrile.[3][4][5]
A key transformation is the conversion of the 2-amino group to the 2-bromo derivative, followed by substitution with a cyanide group.[5] Alternatively, dehydration of a corresponding amide can yield the nitrile.[6][7] The choice of method impacts the reaction's efficiency and the impurity profile, which spectroscopic analysis must be able to discern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of structure elucidation, providing definitive information about the carbon-hydrogen framework.[8] For 5-Bromo-1,3-thiazole-2-carbonitrile, both ¹H and ¹³C NMR are required for an unambiguous assignment.
¹H NMR Spectroscopy: Proton Environment
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Principle & Rationale: ¹H NMR detects the presence and electronic environment of hydrogen atoms. The chemical shift of a proton is highly sensitive to the electron density around it. In this molecule, only one proton is attached to the thiazole ring, simplifying the spectrum significantly.
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Predicted Spectrum: A single signal is expected. The thiazole ring is electron-deficient, and the electronegative bromine and nitrogen atoms further deshield the sole ring proton (H4). This leads to a predicted chemical shift in the downfield region, typically between 8.0 and 8.5 ppm . This signal will appear as a singlet , as there are no adjacent protons to cause spin-spin coupling.
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be used if solubility is an issue.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence is sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Interpretation: The observation of a single singlet at the predicted downfield chemical shift is strong evidence for the proposed 2,5-disubstituted thiazole structure. The absence of other signals in the aromatic region confirms the monosubstitution of the ring's proton-bearing carbon.
¹³C NMR Spectroscopy: The Carbon Backbone
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Principle & Rationale: ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).[9] For this molecule, four distinct carbon signals are expected: three for the thiazole ring and one for the nitrile group.
-
Predicted Spectrum & Interpretation:
-
C-Br (C5): The carbon directly attached to bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect. Its chemical shift is expected to be in the range of 115-125 ppm .
-
C-H (C4): This carbon, bonded to the sole proton, will appear in the typical aromatic region for heterocyclic compounds, predicted around 140-150 ppm .
-
C-CN (C2): This carbon is part of a C=N double bond within the ring and is attached to the electron-withdrawing nitrile group. It is expected to be the most downfield of the ring carbons, likely in the 145-155 ppm range.
-
-C≡N: The nitrile carbon has a characteristic chemical shift, typically appearing between 110 and 120 ppm .[8]
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| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C5 | 115 - 125 | Attached to electronegative bromine. |
| C4 | 140 - 150 | Aromatic C-H in an electron-deficient ring. |
| C2 | 145 - 155 | Part of C=N bond, adjacent to sulfur and nitrile group. |
| -C≡N | 110 - 120 | Characteristic shift for a nitrile carbon.[8] |
-
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is appropriate.
-
-
Causality & Validation: The observation of four distinct signals in the predicted regions provides powerful confirmation of the molecular formula and the connectivity of the functional groups. It validates the presence of the nitrile and the substitution pattern on the thiazole ring.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
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Principle & Rationale: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence.[10] For 5-Bromo-1,3-thiazole-2-carbonitrile, the most diagnostic absorption will be from the nitrile group.
-
Predicted Spectrum & Interpretation:
-
C≡N Stretch: The nitrile group has a strong, sharp, and highly characteristic absorption band in the region of 2220-2260 cm⁻¹ .[11] Its presence is an unambiguous indicator of the nitrile functionality.
-
C=N and C=C Stretch: The thiazole ring will exhibit several stretching vibrations for its C=N and C=C bonds. These typically appear in the 1500-1650 cm⁻¹ region.[12][13]
-
C-H Stretch: The aromatic C-H stretch from the single proton on the ring is expected above 3000 cm⁻¹, typically around 3100 cm⁻¹ .
-
C-Br Stretch: The carbon-bromine bond vibration occurs in the fingerprint region, usually between 500-600 cm⁻¹ .
-
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |
| -C≡N | Stretch | 2220 - 2260 | Strong, Sharp |
| Thiazole Ring | C=N, C=C Stretch | 1500 - 1650 | Medium |
| Thiazole Ring | Aromatic C-H Stretch | ~3100 | Medium |
| C-Br | Stretch | 500 - 600 | Medium |
-
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Validation: The sharp, strong peak around 2230 cm⁻¹ provides definitive proof of the nitrile group. This result is orthogonal to NMR data and strongly corroborates the proposed structure.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
-
Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern under energetic conditions.
-
Predicted Spectrum & Interpretation:
-
Molecular Ion (M⁺): The molecular formula is C₄HBrN₂S. The key feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for [C₄H⁷⁹BrN₂S]⁺ and one for [C₄H⁸¹BrN₂S]⁺. The calculated monoisotopic mass is approximately 187.9 g/mol .[14] We expect to see peaks at m/z ≈ 188 and m/z ≈ 190 . This isotopic pattern is a definitive marker for the presence of a single bromine atom.
-
Major Fragmentation Pathways: The fragmentation of the thiazole ring is a common process.[15] Key fragment ions would likely arise from:
-
Loss of Br•: [M - Br]⁺, resulting in a fragment at m/z ≈ 109.
-
Loss of HCN: [M - HCN]⁺, a common loss from nitrile-containing heterocycles.
-
Ring Cleavage: Fragmentation of the thiazole ring itself can lead to smaller charged fragments.[16]
-
-
Caption: Plausible MS fragmentation pathways for the target molecule.
-
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to preserve the molecular ion. Electron Impact (EI) can also be used, which will induce more fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) can provide the exact mass to four or more decimal places, allowing for elemental composition confirmation.
-
-
Validation: Observing the characteristic 1:1 isotopic doublet for the molecular ion is conclusive evidence for a monobrominated compound. The exact mass from HRMS can confirm the elemental formula C₄HBrN₂S, leaving no ambiguity. The fragmentation pattern provides further corroboration of the structure's components.
Conclusion: A Unified Structural Narrative
The structural elucidation of 5-Bromo-1,3-thiazole-2-carbonitrile is achieved not by a single technique, but by the logical synthesis of complementary data.
-
MS confirms the molecular formula and the presence of one bromine atom.
-
IR provides definitive evidence for the key nitrile functional group.
-
¹³C NMR confirms the presence of four unique carbon environments, consistent with the proposed structure.
-
¹H NMR confirms the substitution pattern, showing a single proton on the heterocyclic ring.
Together, these techniques provide an interlocking, self-validating dataset that authoritatively confirms the structure. This rigorous approach ensures the quality and reliability of this important chemical intermediate for its intended applications in research and development.
References
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National Center for Biotechnology Information. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Omega. Retrieved from [Link]
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